4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a sulfonamide group, and various substituents such as chloro, methoxy, and methylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfonamide group. One common synthetic route involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 2-amino-6-(methylsulfonyl)benzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide
- 3-chloro-4-methoxybenzaldehyde
- 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the benzothiazole ring and the sulfonamide group provides a distinct chemical profile that can be exploited for various research purposes.
Properties
Molecular Formula |
C15H13ClN2O5S3 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-chloro-3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13ClN2O5S3/c1-23-13-7-10(3-5-11(13)16)26(21,22)18-15-17-12-6-4-9(25(2,19)20)8-14(12)24-15/h3-8H,1-2H3,(H,17,18) |
InChI Key |
WFFQLEQHLQDBAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.